![molecular formula C11H13N3O4 B1139422 4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1075237-97-6](/img/structure/B1139422.png)

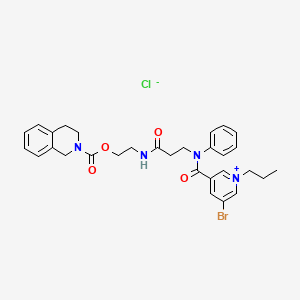

4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one

説明

Treating Neisseria gonorrhoeae infection which comprises administering to a subject in need thereof novel Tricyclic nitrogen containing compounds and corresponding pharmaceutical compositions as described herein.

科学的研究の応用

Beta-Lactamases and Their Inhibitors

Beta-lactamases are enzymes that provide resistance to beta-lactam antibiotics in Gram-negative bacteria . They are ancient enzymes whose origins can be traced back millions of years ago . These enzymes initially emerged from environmental sources, most likely to protect a producing bacterium from attack by naturally occurring beta-lactams .

The beta-lactams retain a central place in the antibacterial armamentarium . In Gram-negative bacteria, beta-lactamase enzymes that hydrolyze the amide bond of the four-membered beta-lactam ring are the primary resistance mechanism . Beta-lactamases divide into four classes; the active-site serine beta-lactamases (classes A, C, and D) and the zinc-dependent or metallo-beta-lactamases (MBLs; class B) .

The development of beta-lactamase inhibitors is a critical area of research. These inhibitors are designed to protect effective antibiotics from destruction . Some of the most problematic enzymes in the clinical community include extended-spectrum beta-lactamases (ESBLs) and the serine and metallo-carbapenemases, all of which are at least partially addressed with new beta-lactamase inhibitor combinations .

Antibiotic Resistance

- Application : Beta-lactamases are the major resistance determinant for beta-lactam antibiotics in Gram-negative bacteria . They can hydrolyze penicillins, cephalosporins, monobactams, and carbapenems, resulting in microbiologically ineffective compounds .

- Method : The resistance is conferred by the production of beta-lactamase enzymes that can hydrolyze the amide bond of the four-membered beta-lactam ring .

- Outcome : The production of these enzymes has led to a significant challenge in treating bacterial infections, driving research towards finding ways to protect effective antibiotics from destruction .

Development of Beta-lactamase Inhibitors

- Application : The development of beta-lactamase inhibitors is a critical area of research. These inhibitors are designed to protect effective antibiotics from destruction .

- Method : The inhibitors work by binding to the active site of the beta-lactamase enzyme, preventing it from hydrolyzing the beta-lactam ring of the antibiotic .

- Outcome : The development of these inhibitors has led to new treatment options for infections caused by beta-lactamase-producing bacteria .

Treatment of Infections

- Application : Beta-lactam antibiotics, such as penicillins, cephalosporins, and carbapenems, are used for the treatment of infections caused by susceptible Gram-negative bacteria .

- Method : These antibiotics work by inhibiting bacterial transpeptidases involved in peptidoglycan synthesis, thus inhibiting growth, and leading to lysis of bacteria .

- Outcome : These antibiotics have been effective in treating a variety of bacterial infections, but their effectiveness is threatened by the production of beta-lactamase enzymes .

Understanding Evolutionary Mechanisms

- Application : Beta-lactamases provide intellectual challenges for academic investigators with their deceptively simple mechanisms of action . Their origins can be traced back millions of years ago, and they have evolved to become major factors of antibiotic resistance .

- Method : Researchers study the sequence homology, structure, and function of these enzymes to understand their evolutionary history and the mechanisms of enzyme evolution .

- Outcome : This research can provide insights into how enzymes evolve and adapt to environmental pressures, such as the presence of antibiotics .

Development of New Antibiotics

- Application : The threat posed by beta-lactamase enzymes to the efficacy of beta-lactam antibiotics has driven research in academic laboratories and pharmaceutical companies to find ways to protect effective antibiotics from destruction .

- Method : Researchers are developing new drugs and beta-lactamase inhibitors to combat the resistance caused by these enzymes .

- Outcome : This research has led to the development of new treatment options for infections caused by beta-lactamase-producing bacteria .

Treatment of Hypertension

- Application : Some beta-lactamase inhibitors, such as captopril, are used to treat hypertension .

- Method : Captopril is a metallopeptidase enzyme that was developed in the 1970s. It works by mirroring the actions of the angiotensin-converting enzyme .

- Outcome : Captopril has been effective in treating hypertension, demonstrating the diverse applications of beta-lactamase inhibitors .

特性

IUPAC Name |

4-(1,3-dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-18-9-3-2-8-11(13-9)14(7(5-15)6-16)10(17)4-12-8/h2-4,7,15-16H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAJCTMMHSBQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N=CC(=O)N2C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501141541 | |

| Record name | 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501141541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |

CAS RN |

1075237-97-6 | |

| Record name | 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1075237-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501141541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

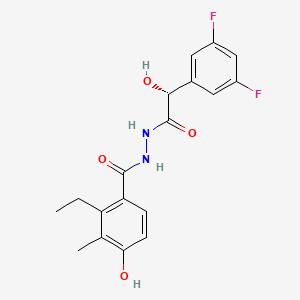

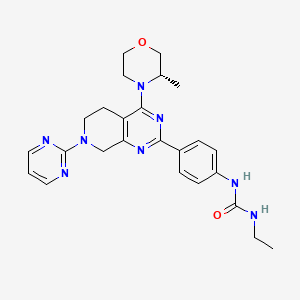

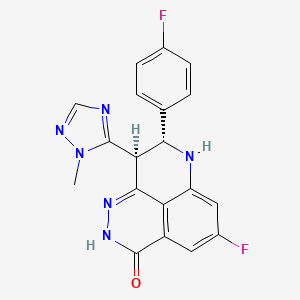

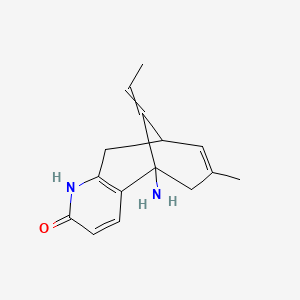

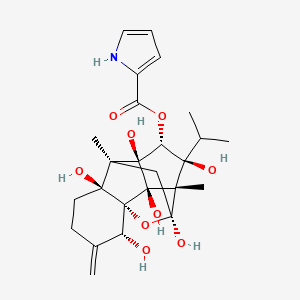

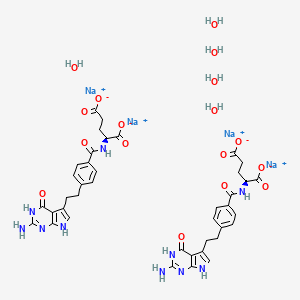

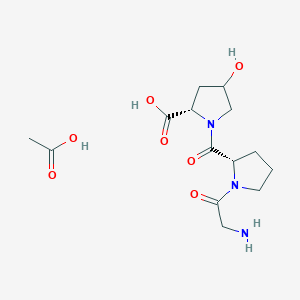

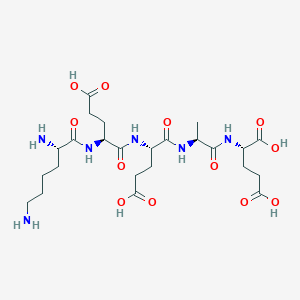

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。